molecular formula C12H10F3NO2 B12936986 2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone

2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone

Cat. No.: B12936986
M. Wt: 257.21 g/mol
InChI Key: PYRPULXGPRSJJU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-7-methylindole and trifluoroacetyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM).

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

    Procedure: The trifluoroacetyl chloride is added dropwise to a solution of 5-methoxy-7-methylindole in DCM, followed by the addition of the catalyst. The reaction mixture is stirred at low temperature (0-5°C) for several hours.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: It is used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(6-methoxy-1,3-benzodioxol-5-yl)ethanone
  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(m-tolyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone

InChI

InChI=1S/C12H10F3NO2/c1-7-5-9(18-2)6-8-3-4-16(10(7)8)11(17)12(13,14)15/h3-6H,1-2H3

InChI Key

PYRPULXGPRSJJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2)C(=O)C(F)(F)F)OC

Origin of Product

United States

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